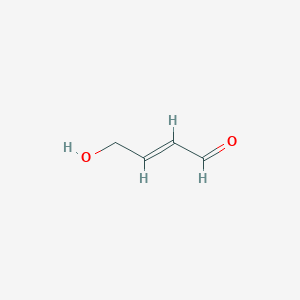
(E)-4-hydroxybut-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: (E)-4-hydroxybut-2-enal can be synthesized through several methods. One common approach involves the oxidation of crotonaldehyde using mild oxidizing agents. Another method includes the hydration of butyn-2-ol, followed by oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of crotonaldehyde. This process typically employs catalysts such as palladium or platinum under controlled temperature and pressure conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: (E)-4-hydroxybut-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxycrotonic acid.
Reduction: Reduction reactions can convert it into 4-hydroxybutanal.
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild acidic or basic conditions.
Major Products:
Oxidation: 4-Hydroxycrotonic acid.
Reduction: 4-Hydroxybutanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-4-hydroxybut-2-enal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in studies related to oxidative stress and cellular damage due to its reactive nature.
Medicine: Research on its cytotoxic properties helps in understanding its potential therapeutic applications and toxicological effects.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of (E)-4-hydroxybut-2-enal involves its reactivity with nucleophiles, leading to the formation of adducts. It can react with proteins, DNA, and other cellular components, causing oxidative damage and cytotoxicity. This reactivity is primarily due to the presence of both hydroxyl and aldehyde groups, which facilitate various chemical interactions .
類似化合物との比較
Crotonaldehyde: Lacks the hydroxyl group, making it less reactive in certain nucleophilic reactions.
4-Hydroxybutanal: Similar structure but lacks the double bond, affecting its reactivity and applications.
4-Hydroxycinnamaldehyde: Contains an aromatic ring, leading to different chemical properties and uses.
Uniqueness: (E)-4-hydroxybut-2-enal’s combination of hydroxyl and aldehyde groups, along with its double bond, makes it uniquely reactive and versatile in various chemical and biological applications. Its ability to participate in multiple types of reactions and form diverse products sets it apart from similar compounds .
特性
CAS番号 |
18445-71-1 |
|---|---|
分子式 |
C4H6O2 |
分子量 |
86.09 g/mol |
IUPAC名 |
(E)-4-hydroxybut-2-enal |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h1-3,6H,4H2/b2-1+ |
InChIキー |
FXCMZPXXCRHRNK-OWOJBTEDSA-N |
SMILES |
C(C=CC=O)O |
異性体SMILES |
C(/C=C/C=O)O |
正規SMILES |
C(C=CC=O)O |
同義語 |
4-hydroxycrotonaldehyde penitricin B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















